

JH-X-119-01: Unprecedented Selectivity for IRAK1 Kinase

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Compound of Interest

Compound Name: JH-X-119-01

Cat. No.: B10825151

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For researchers and professionals in drug development, the selective inhibition of kinase targets is a critical aspect of designing effective and safe therapeutics. **JH-X-119-01** has emerged as a highly potent and exceptionally selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), demonstrating a significant therapeutic window over its closely related family member, IRAK4. This guide provides a detailed comparison of **JH-X-119-01**'s selectivity, supported by experimental data and methodologies.

JH-X-119-01 is a covalent inhibitor that irreversibly binds to a cysteine residue (C302) in the ATP-binding pocket of IRAK1. This mechanism of action contributes to its high potency and selectivity. Biochemical assays have consistently demonstrated that **JH-X-119-01** potently inhibits IRAK1 with an IC₅₀ value of approximately 9 nM. In stark contrast, it exhibits no inhibitory activity against IRAK4 at concentrations up to 10,000 nM (10 µM). This represents a selectivity of over 1,000-fold, a remarkable feat in kinase inhibitor development.

The structural basis for this high selectivity lies in the subtle differences within the ATP-binding pockets of IRAK1 and IRAK4. While the overall architecture is conserved, IRAK4 possesses a smaller ATP front pocket, which creates steric hindrance for the binding of **JH-X-119-01**.

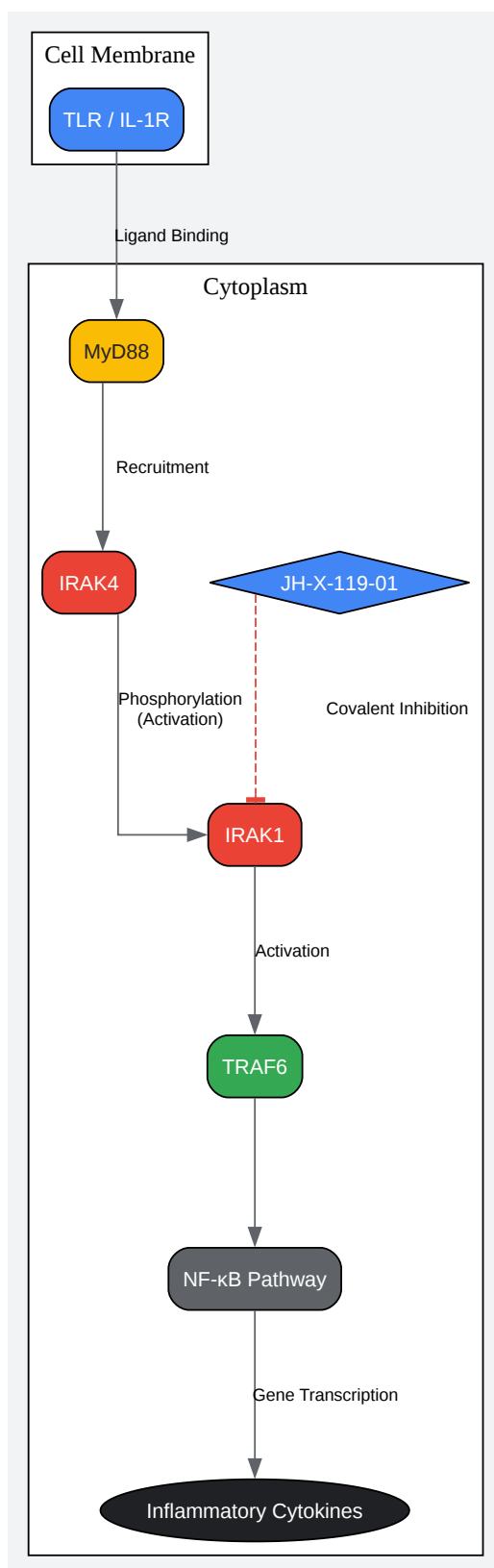
Comparative Selectivity Data

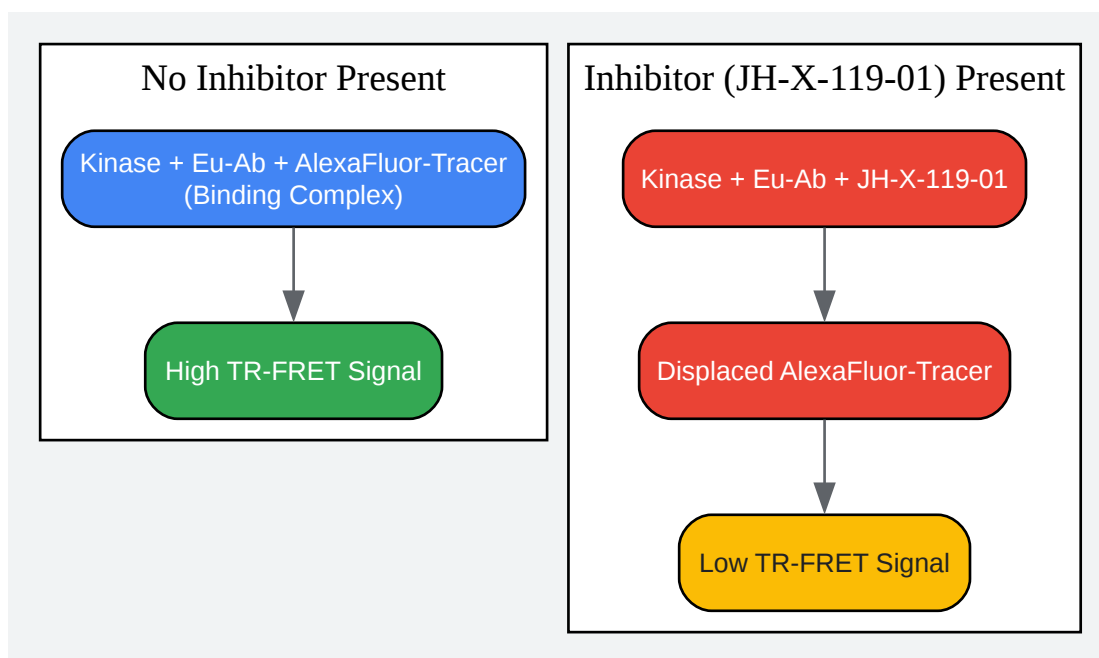
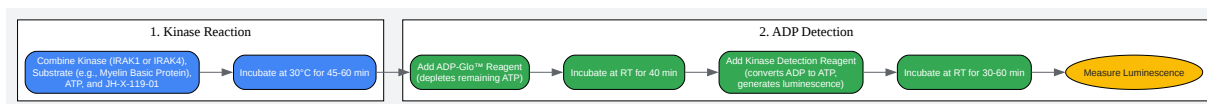
The following table summarizes the inhibitory activity of **JH-X-119-01** against IRAK1 and IRAK4, alongside other relevant kinases identified in kinome-wide screening.

Kinase	JH-X-119-01 IC50 (nM)	Notes
IRAK1	9	Potent and selective covalent inhibition.
IRAK4	>10,000	No inhibition observed at high concentrations.
YSK4	57	Identified as a minor off-target kinase.
MEK3	Not Determined	Identified as a potential off-target, but biochemical assays were not commercially available at the time of the initial report.

IRAK Signaling Pathway and Inhibition by JH-X-119-01

The IRAK signaling pathway is a crucial component of the innate immune response, activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF- κ B pathway, which drives the expression of pro-inflammatory cytokines. **JH-X-119-01** selectively and irreversibly inhibits IRAK1, thereby blocking this inflammatory signaling cascade.





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